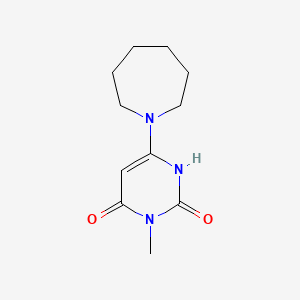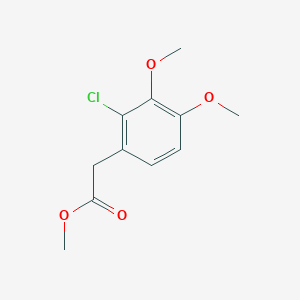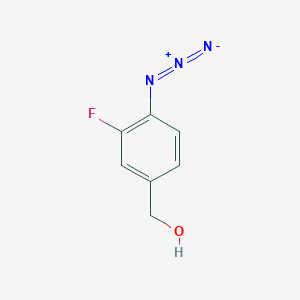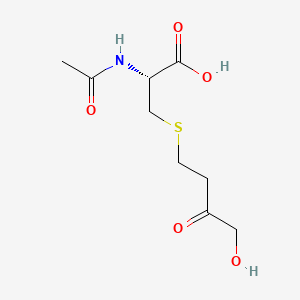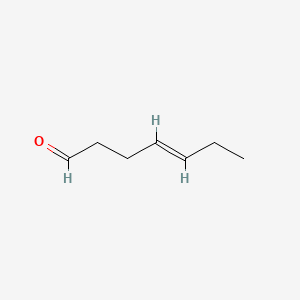
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a sesquiterpenoid compound known for its inhibitory activity towards cytochrome P450 2A6 (CYP2A6) and monoamine oxidases (MAO-A and MAO-B) . This compound is derived from plants and has shown potential in various research applications, particularly in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate involves several steps, starting from the extraction of natural precursors from plant sources. The key steps include:
Extraction: The initial extraction of the precursor compounds from plants such as Vernonia cinerea.
Chemical Modification: The extracted compounds undergo chemical modifications, including methylation and acetylation, to form the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Utilizing industrial-scale extraction methods to obtain the precursor compounds from plant sources.
Chemical Synthesis: Employing large-scale reactors for the chemical modification steps.
Purification and Quality Control: Using advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetoxy and methoxy groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate has several scientific research applications, including:
Biochemistry: Used as an inhibitor in studies involving cytochrome P450 enzymes and monoamine oxidases.
Pharmacology: Investigated for its potential therapeutic effects, particularly in the context of tobacco dependence and neurological disorders.
Medicinal Chemistry: Explored for its potential as a lead compound in the development of new drugs.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate involves:
Inhibition of CYP2A6: The compound irreversibly inhibits CYP2A6, an enzyme involved in the metabolism of various xenobiotics.
Inhibition of MAO-A and MAO-B: The compound also inhibits monoamine oxidases A and B, which are involved in the breakdown of neurotransmitters.
Molecular Targets and Pathways: The inhibition of these enzymes affects various metabolic and signaling pathways, making the compound useful in studying these processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate: A closely related compound with similar inhibitory activities.
8alpha-Tigloyloxyhirsutinolide 13-O-acetate: Another sesquiterpenoid with inhibitory activity towards CYP2A6 and MAO enzymes.
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3/b17-10+/t13-,16+,21-,22+/m1/s1 |
InChI Key |
YWFWDFNNMSZVOA-JXRWWANWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


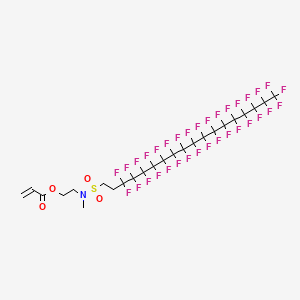
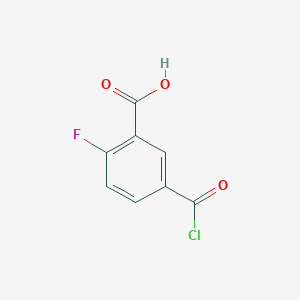
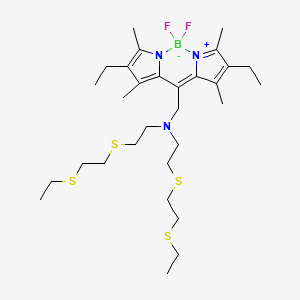
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
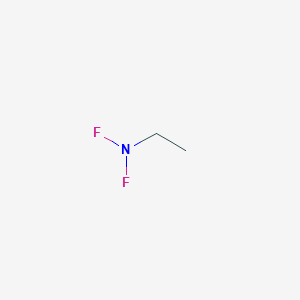
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)

